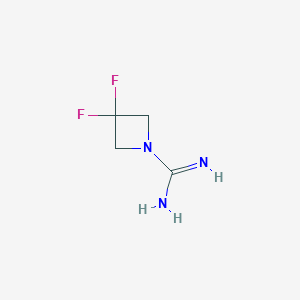

3,3-Difluoroazetidine-1-carboximidamide

CAS No.:

Cat. No.: VC17985779

Molecular Formula: C4H7F2N3

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7F2N3 |

|---|---|

| Molecular Weight | 135.12 g/mol |

| IUPAC Name | 3,3-difluoroazetidine-1-carboximidamide |

| Standard InChI | InChI=1S/C4H7F2N3/c5-4(6)1-9(2-4)3(7)8/h1-2H2,(H3,7,8) |

| Standard InChI Key | ZDVUKUUENRIMNL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C(=N)N)(F)F |

Introduction

Chemical Identity and Structural Features

3,3-Difluoroazetidine-1-carboximidamide is a four-membered heterocyclic compound featuring a nitrogen atom at position 1 and two fluorine atoms at position 3 of the azetidine ring. The carboximidamide group (–C(=NH)NH₂) attached to the nitrogen enhances its reactivity and potential for intermolecular interactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 2098035-38-0 |

| Molecular Formula | C₄H₇F₂N₃ |

| Molecular Weight | 135.12 g/mol |

| SMILES Notation | NC(=N)N1CC(C1)(F)F |

| Topological Polar Surface Area | 70.5 Ų (estimated) |

The fluorine substituents introduce strong electronegativity, polarizing the C–F bonds and increasing the compound’s lipophilicity compared to non-fluorinated analogs . The azetidine ring’s inherent strain (27.7 kcal/mol in unsubstituted azetidine) facilitates nucleophilic attack at the nitrogen, making it reactive toward electrophiles .

Applications in Research and Industry

Pharmaceutical Intermediates

The carboximidamide group’s ability to engage in hydrogen bonding and π-stacking interactions positions this compound as a potential pharmacophore in kinase inhibitors or antimicrobial agents. While no direct biological data exists for 3,3-difluoroazetidine-1-carboximidamide, structurally similar azetidine derivatives exhibit activity against Mycobacterium tuberculosis by targeting polyketide synthase 13 (Pks13), a critical enzyme for mycobacterial survival .

Materials Science

Fluorinated azetidines are prized in materials chemistry for their electron-withdrawing effects, which modulate HOMO-LUMO gaps in organic semiconductors. For example, 3,3-difluoroazetidine hydrochloride has been used to tune the emission wavelengths of rhodamine dyes in bioimaging . The carboximidamide variant could further enhance these properties by introducing additional conjugation pathways.

Energetic Materials

The combination of high nitrogen content (25.9% by mass) and fluorine’s oxidative stability suggests utility in triazolyl polycyclic energetic materials. Such compounds require dense, stable frameworks—attributes achievable through azetidine’s strained geometry .

| Supplier | Catalog Number | Purity | Price |

|---|---|---|---|

| A2B Chem | AV13748 | >95% | $50/100 mg |

The compound’s niche applications and complex synthesis contribute to its high cost compared to non-fluorinated azetidines .

Future Research Directions

-

Biological Screening: Prioritize in vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory activity.

-

Materials Optimization: Explore its incorporation into OLEDs or perovskite solar cells to assess charge transport efficiency.

-

Synthetic Methodology: Develop one-pot syntheses to improve yield and scalability.

-

Toxicological Profiling: Conduct acute and chronic toxicity studies to enable preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume